molecular formula C23H23NO6 B2868576 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide CAS No. 610764-43-7

2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide

Cat. No.: B2868576
CAS No.: 610764-43-7
M. Wt: 409.438
InChI Key: RKVXTKLRBVWBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide is a complex organic compound that features a unique structure combining a chromenone core with a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide typically involves multiple steps. . The final step involves the formation of the acetamide group under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • (2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methanol

Uniqueness

Compared to these similar compounds, 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide stands out due to its unique combination of a chromenone core and a dihydrobenzo[b][1,4]dioxin moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propylchromen-7-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-3-4-14-9-16-19(11-18(14)29-12-21(24)25)30-13(2)22(23(16)26)15-5-6-17-20(10-15)28-8-7-27-17/h5-6,9-11H,3-4,7-8,12H2,1-2H3,(H2,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVXTKLRBVWBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OCC(=O)N)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.